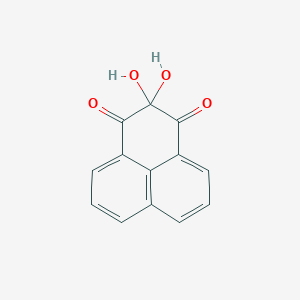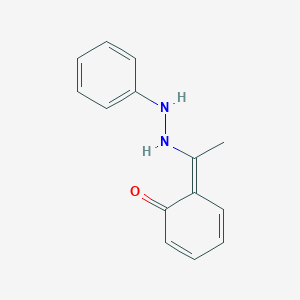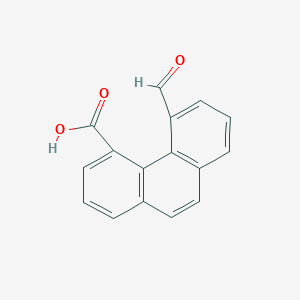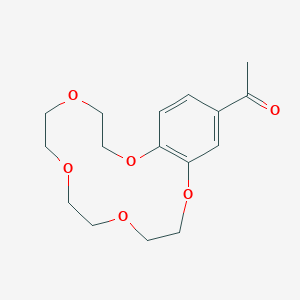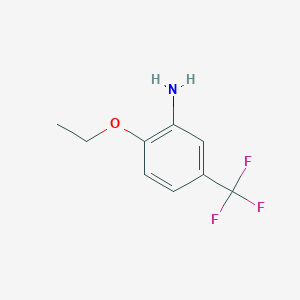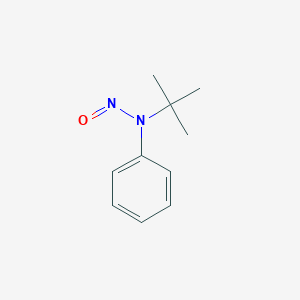
Phenyl-t-butylnitrosoamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-t-butylnitrosoamine (PBN) is a small molecule that has been widely used in scientific research due to its unique properties. PBN is a nitroxide radical that can act as a free radical scavenger and antioxidant. It has been studied extensively for its potential applications in various fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Phenyl-t-butylnitrosoamine has been used in a wide range of scientific research applications, including the study of oxidative stress, aging, cancer, and neurodegenerative diseases. Phenyl-t-butylnitrosoamine has been shown to reduce oxidative stress by scavenging free radicals and protecting cells from damage. It has also been shown to have anti-cancer properties and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
Phenyl-t-butylnitrosoamine acts as a free radical scavenger by donating an electron to free radicals, neutralizing their harmful effects. Phenyl-t-butylnitrosoamine also has antioxidant properties, which help to protect cells from oxidative damage. Phenyl-t-butylnitrosoamine has been shown to reduce inflammation, protect against DNA damage, and improve mitochondrial function.
Biochemical and Physiological Effects:
Phenyl-t-butylnitrosoamine has a number of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and protecting against DNA damage. Phenyl-t-butylnitrosoamine has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Phenyl-t-butylnitrosoamine in lab experiments is its ability to scavenge free radicals and protect cells from oxidative damage. Phenyl-t-butylnitrosoamine is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using Phenyl-t-butylnitrosoamine in lab experiments is its short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on Phenyl-t-butylnitrosoamine. One area of interest is the potential use of Phenyl-t-butylnitrosoamine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel Phenyl-t-butylnitrosoamine derivatives with improved pharmacokinetic properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of Phenyl-t-butylnitrosoamine and its potential applications in various fields.
In conclusion, Phenyl-t-butylnitrosoamine is a small molecule with unique properties that has been widely used in scientific research. Its ability to scavenge free radicals and protect cells from oxidative damage has made it a valuable tool in the study of oxidative stress, aging, cancer, and neurodegenerative diseases. While there are some limitations to using Phenyl-t-butylnitrosoamine in lab experiments, its potential applications and future directions make it an exciting area of research.
Propiedades
Número CAS |
24642-84-0 |
|---|---|
Nombre del producto |
Phenyl-t-butylnitrosoamine |
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-tert-butyl-N-phenylnitrous amide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12(11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
RYNVJEJSRDCKMF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C1=CC=CC=C1)N=O |
SMILES canónico |
CC(C)(C)N(C1=CC=CC=C1)N=O |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)
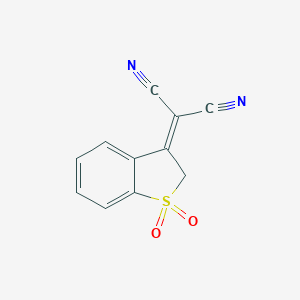
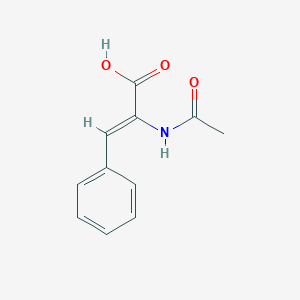
![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)

